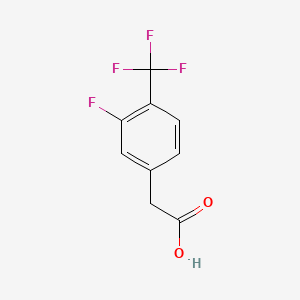

3-Fluoro-4-(trifluoromethyl)phenylacetic acid

Beschreibung

Crystallographic Analysis and Conformational Isomerism

The molecular structure of 3-fluoro-4-(trifluoromethyl)phenylacetic acid (C₉H₆F₄O₂) features a phenyl ring substituted with fluorine at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position, connected to an acetic acid moiety. While direct X-ray crystallographic data for this specific compound is limited in the literature, studies on analogous systems provide insights. For example, X-ray diffraction analysis of 3-(trifluoromethyl)phenanthrene revealed that the -CF₃ group adopts a conformation where its C–F bonds are staggered relative to the aromatic plane to minimize steric hindrance. This steric consideration likely extends to this compound, where the -CF₃ and fluorine substituents create a meta-directing electronic environment.

The acetic acid side chain introduces potential conformational flexibility. In related phenylacetic acid derivatives, the carboxylic acid group typically forms intramolecular hydrogen bonds with adjacent substituents, stabilizing specific rotamers. Computational modeling of similar systems suggests that the dihedral angle between the phenyl ring and the acetic acid moiety ranges between 15° and 30°, optimizing π-orbital conjugation while mitigating steric clashes.

Electronic Effects of Fluorine and Trifluoromethyl Substituents

The electronic interplay between fluorine and the -CF₃ group significantly influences the compound’s reactivity. According to Hammett substituent constants, fluorine exhibits σₚ = 0.06 (para) and σₘ = 0.34 (meta), while -CF₃ has σₚ = 0.54 and σₘ = 0.43. The combined electron-withdrawing effects polarize the aromatic ring, reducing electron density at the ortho and para positions relative to the substituents.

Table 1: Hammett Substituent Constants for Key Groups

| Substituent | σₚ (para) | σₘ (meta) |

|---|---|---|

| -F | 0.06 | 0.34 |

| -CF₃ | 0.54 | 0.43 |

This polarization enhances the acidity of the carboxylic acid group. The pKa of this compound is predicted to be 3.81 ± 0.10, lower than unsubstituted phenylacetic acid (pKa ≈ 4.3), due to the inductive electron-withdrawing effects stabilizing the deprotonated form.

Spectroscopic Identification Techniques

Eigenschaften

IUPAC Name |

2-[3-fluoro-4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-7-3-5(4-8(14)15)1-2-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOWDXKJQNNLMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372163 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238754-67-1 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-(trifluoromethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the fluorination of 4-(trifluoromethyl)phenylacetic acid using appropriate fluorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs advanced fluorination techniques, including the use of fluorine gas or other fluorinating reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoro-4-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being explored for its potential as an inhibitor of steroid sulfatase (STS), an enzyme implicated in various diseases, including hormone-dependent cancers. Research indicates that derivatives synthesized from 3-Fluoro-4-(trifluoromethyl)phenylacetic acid exhibit potent inhibitory activity against STS, suggesting its utility in developing therapeutic agents targeting this enzyme.

Case Study: Inhibition of Steroid Sulfatase

- Objective : To evaluate the inhibitory effects of synthesized compounds derived from this compound on STS.

- Methodology : Compounds were synthesized and tested for their inhibitory activity using enzymatic assays.

- Results : Several derivatives showed significant inhibition of STS activity, indicating their potential as therapeutic agents for hormone-related cancers.

Organic Synthesis

This compound serves as a valuable building block in the synthesis of various fluorinated compounds. Its ability to introduce trifluoromethyl groups into organic molecules enhances the chemical properties and biological activities of the resulting compounds. This makes it a crucial reagent in the development of new pharmaceuticals and agrochemicals.

Applications in Organic Synthesis

- Fluorinated Compounds : Used to synthesize intermediates that are further transformed into biologically active molecules.

- Agrochemicals : Its derivatives are explored for use in crop protection products due to their enhanced efficacy and stability.

Biochemical Research

Research into the biochemical properties of this compound reveals its interactions with various enzymes and proteins. The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, which may lead to its potential use as an anti-inflammatory agent .

Biochemical Mechanisms

- Enzyme Inhibition : The compound can inhibit lipoxygenases, enzymes involved in fatty acid metabolism, thereby affecting inflammatory responses at the cellular level.

- Cellular Effects : Studies indicate that it modulates gene expression related to inflammation, suggesting a pathway for therapeutic applications.

Wirkmechanismus

The mechanism by which 3-Fluoro-4-(trifluoromethyl)phenylacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances the compound’s reactivity and stability, allowing it to participate in various biochemical and chemical processes. These functional groups can influence the compound’s binding affinity to enzymes, receptors, and other molecular targets, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Phenylacetic Acids with Fluorine and Trifluoromethyl Groups

4-(Trifluoromethyl)phenylacetic Acid (CAS: 32857-62-8)

- Structure : Lacks the 3-fluoro substituent, retaining only the 4-CF₃ group.

- Properties : Molecular weight 204.14 g/mol , melting point 79–81°C .

3,5-Bis(Trifluoromethyl)phenylacetic Acid (CAS: 302912-02-3)

- Structure : Two CF₃ groups at positions 3 and 5.

- Properties : Higher molecular weight (262.13 g/mol ) and lipophilicity due to additional CF₃ substitution.

- Comparison : Enhanced electron-withdrawing effects may improve enzyme inhibition (e.g., MCH1 receptor antagonism) but reduce solubility, limiting bioavailability .

3-Fluorophenylacetic Acid and 4-Fluorophenylacetic Acid

Halogen-Substituted Analogs

3-Chloro-4-(trifluoromethyl)phenylacetic Acid (CAS: 886496-99-7)

- Structure : Chlorine replaces fluorine at position 3.

- Properties : Molecular weight 238.60 g/mol , melting point 68–71°C .

- Comparison : Chlorine’s larger atomic radius increases lipophilicity but may reduce metabolic stability due to stronger carbon-halogen bonds. Lower melting point suggests weaker crystal lattice interactions .

Ester Derivatives

Ethyl 4-(Trifluoromethyl)phenylacetate (CAS: 721-63-1)

Data Table: Comparative Properties of Selected Compounds

Biologische Aktivität

3-Fluoro-4-(trifluoromethyl)phenylacetic acid (CAS Number: 238754-67-1) is a fluorinated organic compound that has garnered attention due to its unique biochemical properties and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, cellular effects, metabolic pathways, and relevant case studies.

Overview of the Compound

This compound is characterized by the presence of both fluorine and trifluoromethyl groups, contributing to its distinctive chemical reactivity and biological interactions. It is typically encountered as a white crystalline solid and serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic pathways and enzyme interactions.

Target Interactions

The compound interacts with various enzymes, particularly oxidoreductases, which are crucial for metabolic processes. It can act as a substrate, leading to the formation of reactive intermediates that may influence cellular signaling pathways and gene expression.

Cellular Effects

Research indicates that this compound can modulate key signaling molecules within cells, impacting downstream signaling cascades. Its influence extends to:

- Gene Expression : Alters the expression of genes involved in metabolic processes.

- Cell Signaling : Affects pathways critical for cellular metabolism and homeostasis.

- Oxidative Stress : At higher concentrations, it may induce oxidative stress and inflammation .

Temporal Stability

The stability of this compound under laboratory conditions is significant. While it remains stable initially, degradation over time can lead to byproducts with potentially different biological activities. Understanding these temporal dynamics is essential for experimental design.

Dosage Variability in Animal Models

The biological effects of this compound are dosage-dependent:

- Low Doses : Minimal effects on cellular function.

- High Doses : Significant alterations in metabolism and potential toxicity, including oxidative stress .

Metabolic Pathways

This compound participates in various metabolic pathways:

- Fatty Acid Metabolism : Interacts with enzymes that regulate fatty acid synthesis and degradation.

- Oxidative Stress Response : Modulates pathways involved in cellular responses to oxidative damage .

Antibacterial Activity

A study exploring the antibacterial properties of fluorinated compounds highlighted that derivatives similar to this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus. The structure-activity relationship indicated that fluorination significantly enhances antibacterial potency .

Pharmaceutical Applications

Research has shown that this compound serves as a valuable building block in the synthesis of novel drugs targeting metabolic disorders. Its ability to influence enzyme activity positions it as a candidate for developing therapeutics aimed at conditions such as diabetes and obesity .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Fluoro-4-(trifluoromethyl)phenylacetic acid, and how is reaction efficiency optimized?

- Methodological Answer : The synthesis typically involves halogenation or trifluoromethylation of phenylacetic acid derivatives. For example, nucleophilic aromatic substitution using fluorinating agents (e.g., KF/18-crown-6) on pre-functionalized aryl precursors can introduce the fluorine and trifluoromethyl groups. Reaction efficiency is optimized by controlling temperature (80–120°C), solvent polarity (DMF or DMSO), and catalyst selection (e.g., CuI for Ullman-type couplings). Purity is monitored via HPLC (≥98% purity threshold) .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- GC/MS or HPLC : Quantify purity and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorinated substituents (δ -60 to -70 ppm for CF₃ groups). ¹H NMR resolves acetic acid proton environments (δ 3.6–3.8 ppm for CH₂CO₂H) .

- Melting Point Analysis : A sharp mp range (e.g., 47–49°C) indicates crystalline homogeneity .

Q. How should researchers handle solubility challenges in aqueous or organic solvents?

- Methodological Answer : The compound’s solubility is limited in water due to hydrophobic fluorinated groups. Use polar aprotic solvents (e.g., DMSO, DMF) for biological assays. For kinetic studies, prepare stock solutions in acetonitrile or methanol (1–10 mM) and dilute into buffer systems while monitoring precipitation via dynamic light scattering .

Advanced Research Questions

Q. How can discrepancies in reported biological activity (e.g., apoptosis modulation) be resolved?

- Methodological Answer : Contradictions may arise from cell-line-specific responses or impurity profiles. Validate findings by:

- Replicating assays across multiple cell lines (e.g., HeLa, Jurkat) with standardized apoptosis markers (Annexin V/PI flow cytometry) .

- Cross-validating using orthogonal techniques (e.g., caspase-3 activation assays vs. TUNEL staining) .

- Purifying the compound via preparative HPLC to exclude confounding byproducts .

Q. What strategies mitigate fluorinated byproduct formation during synthesis?

- Methodological Answer : Fluorinated intermediates often generate side products via defluorination or trifluoromethyl group migration. Mitigation includes:

- Using anhydrous conditions to prevent hydrolysis of CF₃ groups.

- Employing scavengers (e.g., silica gel) during workup to adsorb reactive intermediates.

- Monitoring reaction progress in real-time via inline IR spectroscopy to terminate reactions at optimal conversion .

Q. How do electronic effects of fluorine substituents influence reactivity in derivatization reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine and CF₃ groups deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions. Computational modeling (DFT) predicts reaction sites, while experimental validation uses isotopic labeling (e.g., ¹⁸O in esterification) to track regioselectivity .

Key Considerations for Experimental Design

- Fluorine-Specific Artifacts : Fluorinated compounds may interfere with fluorescence-based assays (e.g., quenching FITC signals). Include controls with fluorophore-only samples .

- Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic stability of the acetic acid moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.